molecular formula C12H12N2O2 B13578917 Ethyl 8-aminoisoquinoline-3-carboxylate

Ethyl 8-aminoisoquinoline-3-carboxylate

Cat. No.: B13578917
M. Wt: 216.24 g/mol
InChI Key: LCDNQZJOKWSUTD-UHFFFAOYSA-N
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Description

Ethyl 8-aminoisoquinoline-3-carboxylate (CAS 2248330-43-8) is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. It is offered as a high-purity solid for research and development applications. This compound serves as a versatile synthetic building block within the isoquinoline chemical class. Isoquinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in a wide range of biologically active molecules. Researchers utilize these core structures in the discovery and development of novel therapeutic agents. The molecular structure of this compound, which incorporates both an amino group and an ester functional group, provides handles for further chemical modification, making it a valuable intermediate for constructing more complex molecules for various research programs. Compounds based on the isoquinoline structure have been investigated for a diverse array of pharmacological activities in scientific literature, including but not limited to anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The specific properties and applications of this particular derivative are a subject of ongoing scientific investigation. Handling and Storage: For prolonged storage, it is recommended to keep the material in a sealed, dry container, protected from light, and at a temperature of 2-8°C. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the use, storage, and disposal of this material.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 8-aminoisoquinoline-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2,13H2,1H3

InChI Key

LCDNQZJOKWSUTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2N

Origin of Product

United States

Preparation Methods

Classical Skraup Synthesis Approach

One of the most established methods for synthesizing this compound is based on the Skraup synthesis, which involves the cyclization of aniline derivatives with β-ketoesters. This method typically proceeds as follows:

  • Starting Materials: Aniline derivatives (substituted at appropriate positions), β-ketoesters (such as ethyl acetoacetate).
  • Reaction Conditions: The reaction is conducted in the presence of glycerol as a solvent, under controlled temperature and pressure to facilitate cyclization.
  • Catalysts and Reagents: Acidic catalysts such as sulfuric acid or other Lewis acids may be used to promote cyclization.
  • Mechanism: The process involves electrophilic aromatic substitution followed by ring closure to form the isoquinoline core, with the amino group introduced or preserved at the 8-position.
  • Outcome: The reaction yields this compound with high regioselectivity and purity after appropriate workup and purification steps.

This method is favored for its relative simplicity and the availability of starting materials. Precise control of reaction parameters such as temperature, catalyst concentration, and reaction time is critical to maximize yield and minimize side reactions.

Metal-Free Synthesis Using Ethyl Glycinate Hydrochloride

A more recent, environmentally friendly approach involves a metal-free process starting from ethyl glycinate hydrochloride. This method has been developed to avoid the use of heavy metals and harsh conditions, enhancing safety and sustainability:

  • Starting Material: Ethyl glycinate hydrochloride.
  • Process: The synthesis involves a sequence of condensation and cyclization steps under mild conditions.
  • Advantages: This approach offers a safer and more sustainable route, avoiding metal catalysts and reducing toxic waste.
  • Reaction Optimization: Conditions such as solvent choice, temperature, and reaction time are optimized to achieve high purity and yield.
  • Applications: This method is particularly suitable for laboratory-scale synthesis where environmental and safety considerations are paramount.

Reaction Parameters and Optimization

Across both methods, several key parameters influence the efficiency and quality of the final product:

Parameter Description Impact on Synthesis
Temperature Typically controlled between 80°C to 150°C Affects reaction rate and selectivity
Solvent Glycerol or other polar solvents Influences solubility and reaction kinetics
Catalyst Type Acidic catalysts (e.g., sulfuric acid) or none Catalyzes cyclization and esterification
Reaction Time Varies from several hours to overnight Determines completion and side reactions
Purification Method Chromatography or recrystallization Ensures product purity and isolation

Careful optimization of these parameters is essential for reproducible synthesis with high yield and purity.

Chemical and Physical Properties Relevant to Preparation

The molecular formula of this compound is C12H12N2O2, with a molecular weight of approximately 216.24 g/mol. The compound exhibits moderate solubility in organic solvents and requires storage conditions that protect it from moisture, light, and temperature fluctuations to maintain stability:

Property Details
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Storage Temperature 2-8°C, protected from light and moisture
Solubility Soluble in DMSO, ethanol, and other polar solvents
Stability Stable under sealed, dry conditions

These properties inform the choice of solvents and conditions during synthesis and purification.

Summary of Research Findings and Recommendations

  • The Skraup synthesis remains a robust, classical approach for synthesizing this compound, leveraging the cyclization of aniline derivatives with β-ketoesters under acidic conditions.
  • Metal-free synthetic methods using ethyl glycinate hydrochloride offer safer, environmentally friendly alternatives suitable for modern laboratory practices.
  • Optimization of reaction conditions such as temperature, solvent, catalyst, and time is critical for achieving high yields and purity.
  • Proper handling, storage, and solution preparation protocols are essential to preserve compound integrity for research and pharmaceutical applications.
  • The compound’s functional groups (amino and ethyl ester) enable diverse chemical reactivities, making it valuable in medicinal chemistry and organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 8-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Melting Points and Stability

  • Ethyl 3-(aryldiazenyl)-7-oxo-dihydro-pyrido[2,3-f]quinoxaline-8-carboxylates (e.g., 10a–10c) exhibit melting points of 260–272°C, suggesting high thermal stability due to fused aromatic systems .
  • Halogenated analogs (e.g., 8-Br, 8-F) lack reported melting points but are synthesized via reflux methods, indicating moderate thermal stability .

Spectral Characteristics

  • IR spectra of pyrido-quinoxaline derivatives (e.g., 10a–10c) show carbonyl (C=O) stretches at ~1700 cm⁻¹ and aromatic C-H bends .
  • HRMS data for 8-bromo and 8-fluoro derivatives confirm precise mass matching, critical for structural validation .

Key Approaches:

Pyrido-Quinoxaline Derivatives (10a–10c): React 1-chloro-1-(N-phenylhydrazinyl)acetone with dihydroquinolone precursors in ethanol/chloroform under triethylamine catalysis, followed by reflux . Yield: ~60–75% after recrystallization .

Halogenated Derivatives: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is synthesized via nucleophilic substitution or cyclization of fluorinated precursors . Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate involves bromination at the 8-position using N-bromosuccinimide (NBS) .

Chloro-Nitro Derivatives: Nitration of chlorinated precursors under acidic conditions, yielding ethyl 4-chloro-8-nitroquinoline-3-carboxylate .

Comparative Challenges:

  • Amino Substitution: Introducing an amino group may require protective strategies (e.g., Boc protection) to prevent side reactions .
  • Halogenation: Bromo and fluoro substituents demand controlled conditions to avoid over-halogenation .

Biological Activity

Ethyl 8-aminoisoquinoline-3-carboxylate is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by an isoquinoline ring structure with an amino group and an ethyl ester. The structural formula can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

This compound's unique structural features contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in disease pathways, potentially leading to anticancer or antibacterial effects.
  • Receptor Modulation : It can interact with receptors that regulate cellular processes, influencing inflammation and cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways:

  • Cell Cycle Arrest : The compound has been shown to induce G1 or G2/M phase arrest in cancer cells, preventing their proliferation.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated a reduction in tumor size when treated with this compound.

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. It appears effective against several bacterial strains, potentially through:

  • Disruption of Bacterial Cell Walls : The compound may interfere with the integrity of bacterial cell membranes.
  • Inhibition of Biofilm Formation : It has been noted to reduce biofilm formation, which is crucial for bacterial virulence.

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound. Below is a summary table highlighting key research findings:

StudyFocusFindings
AnticancerInduces apoptosis in breast cancer cell lines with IC50 values < 10 µM.
AntibacterialEffective against Staphylococcus aureus; reduced biofilm formation by 50% at 20 µg/mL.
MechanismInhibits topoisomerase II, leading to DNA damage in cancer cells.

Comparative Analysis with Similar Compounds

This compound can be compared with other isoquinoline derivatives to understand its unique properties:

CompoundAnticancer ActivityAntibacterial ActivityMechanism
Ethyl 6-aminoisoquinoline-3-carboxylateModerate (IC50 ~ 15 µM)High (effective against multiple strains)Enzyme inhibition
Ethyl 5-aminoisoquinoline-3-carboxylateLow (IC50 > 20 µM)Moderate (specific strains)Receptor modulation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 8-aminoisoquinoline-3-carboxylate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves a condensation reaction between ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate and substituted hydrazine under reflux in ethanol . Key optimization strategies include:

  • Temperature control : Maintaining reflux conditions (70–80°C) to ensure complete reaction without side products.
  • Solvent selection : Ethanol is preferred for its polarity and ability to dissolve intermediates.
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) improves purity .
  • Microwave-assisted synthesis : Reduces reaction time and enhances yield in industrial settings .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and functional groups (e.g., ester and amino groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight ([M+H]⁺ for C₁₂H₁₂N₂O₂ = 216.23 g/mol) .
  • X-ray Crystallography : Resolves 3D molecular geometry using SHELX programs (e.g., SHELXL for refinement), with data collected via Cu Kα radiation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities against targets like β-amyloid (Alzheimer’s) or Plasmodium enzymes (antimalarial) .
  • Molecular Docking Studies : Employ software like AutoDock Vina to model interactions between substituents (e.g., amino vs. cyano groups) and active sites .
  • Pharmacokinetic Profiling : Compare metabolic stability via liver microsome assays and blood-brain barrier permeability using parallel artificial membrane permeability assays (PAMPA) .

Q. What methodological considerations are critical when employing X-ray crystallography to determine the molecular structure of this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use ω scans with Cu Kα radiation (λ = 1.54184 Å) and a Synergy DW diffractometer for high-resolution datasets .
  • Refinement : Apply SHELXL-2018/3 for full-matrix least-squares refinement, treating hydrogen atoms via a riding model (Uiso = 1.2–1.5× parent atoms) .
  • Validation : Check for twinning or disorder using PLATON and report R-factors (e.g., R1 < 0.05 for high-quality data) .

Q. How does the position of functional groups on the quinoline scaffold influence the reactivity and pharmacological profile of this compound compared to its derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Amino Group at Position 8 : Enhances antimalarial activity by chelating heme iron in Plasmodium .
  • Ester Group at Position 3 : Modifies solubility and bioavailability; hydrolysis to carboxylic acid improves target binding .
  • Substituent Comparisons : Ethyl 4-amino-8-cyanoquinoline-3-carboxylate shows higher cytotoxicity due to electron-withdrawing cyano groups, while methoxy derivatives (e.g., Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate) exhibit improved solubility .
  • In Vitro Assays : Test oxidative stress modulation (e.g., glutathione levels in neuronal cells) to explain neuroprotective mechanisms .

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